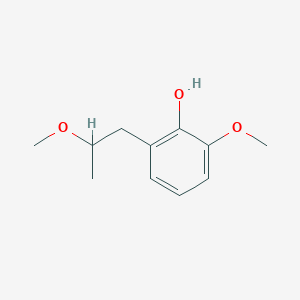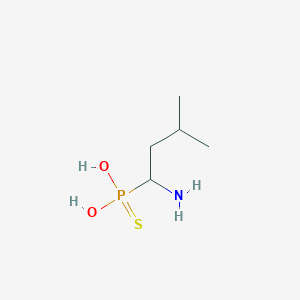![molecular formula C11H14ClN5 B14272800 Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl- CAS No. 172333-81-2](/img/structure/B14272800.png)
Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a guanidine core substituted with a 6-chloro-3-pyridinyl group, a cyano group, and three methyl groups, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloro-3-pyridinecarboxaldehyde and cyanamide.
Reaction Conditions: The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Steps: The 6-chloro-3-pyridinecarboxaldehyde reacts with cyanamide to form an intermediate, which is then methylated using methyl iodide or a similar methylating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound is explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The cyano and chloro groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-dimethyl-
- Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-ethyl-
Uniqueness
Compared to similar compounds, Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl- exhibits unique properties due to the presence of three methyl groups, which influence its solubility, reactivity, and biological activity. These structural differences can lead to variations in how the compound interacts with biological targets and its overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N’‘-cyano-N,N’,N’-trimethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
172333-81-2 |
|---|---|
Formule moléculaire |
C11H14ClN5 |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
1-[(6-chloropyridin-3-yl)methyl]-2-cyano-1,3,3-trimethylguanidine |
InChI |
InChI=1S/C11H14ClN5/c1-16(2)11(15-8-13)17(3)7-9-4-5-10(12)14-6-9/h4-6H,7H2,1-3H3 |
Clé InChI |
LCTSZVZUNQLYHN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NC#N)N(C)CC1=CN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



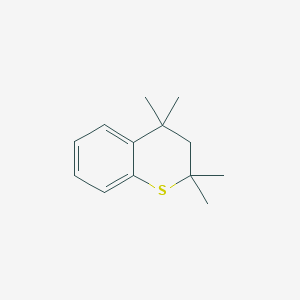
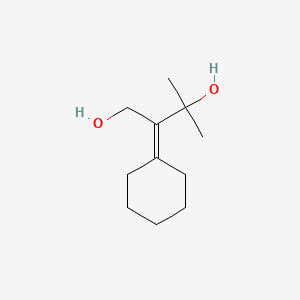

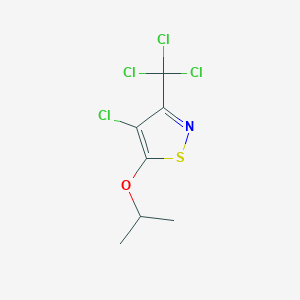
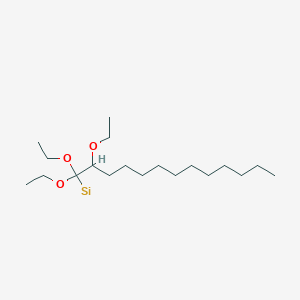

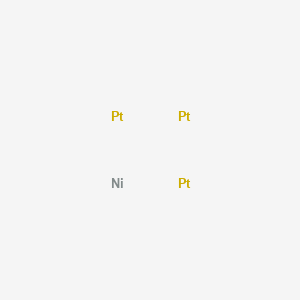
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)

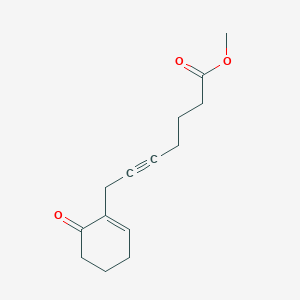
![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
